Lipophilicity Comparison: LogP Analysis
The calculated LogP value for 4-tert-butyl-4'-fluorobenzophenone is 4.3542 [1], providing a baseline measure of its lipophilicity. This value is compared against a reference dataset for the unsubstituted parent compound, benzophenone, which has an experimental LogP of 3.18 [2]. The substantial increase in LogP for the target compound reflects the combined influence of the hydrophobic tert-butyl group and the fluorine substituent on the partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.3542 (calculated) |
| Comparator Or Baseline | Benzophenone (unsubstituted) LogP = 3.18 (experimental) |
| Quantified Difference | Calculated LogP for target is ~1.17 units higher than the experimental LogP for unsubstituted benzophenone. |
| Conditions | Calculated vs. experimental log partition coefficient (octanol-water). |
Why This Matters
The higher LogP value for the target compound quantifies its increased lipophilicity, which directly influences membrane permeability and distribution in biological systems—a critical parameter for medicinal chemists prioritizing compounds for in vivo or cell-based assays.
- [1] YYBYY. (4-氟苯基)[4-(2-甲基-2-丙基)苯基]甲酮. Compound Database. 2024. View Source
- [2] PubChem. Benzophenone (Compound Summary). National Center for Biotechnology Information. 2024. View Source
